Formononetin-B-D-glucuronide sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

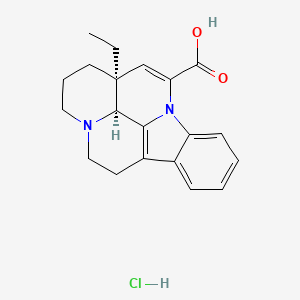

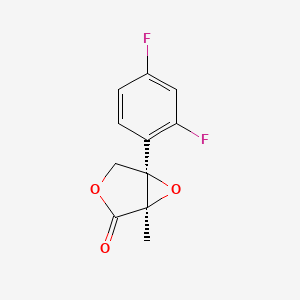

Formononetin-B-D-glucuronide sodium salt is a bioactive derivative originating from formononetin . Formononetin is an isoflavone occurring naturally in numerous plant species . This compound is used in the research of osteoporosis and estrogen-related disorders . It has a molecular formula of C22H20O10 and a molecular weight of 444.39.

Synthesis Analysis

The synthesis of Formononetin-B-D-glucuronide sodium salt involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This biosynthetic reaction plays a role in the conjugation and excretion of endogenous substrates, such as steroids, bilirubin, and bile acids . UGT activity results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .Molecular Structure Analysis

Formononetin, the parent compound of Formononetin-B-D-glucuronide sodium salt, is an O-methylated isoflavone . It predominantly occurs in leguminous plants and Fabaceae, particularly in beans, such as green beans, lima beans, soy, and many others, as the free aglycone or in form of its glucoside ononin .Chemical Reactions Analysis

Formononetin-B-D-glucuronide sodium salt is involved in various chemical reactions. One of the key enzymes involved in these reactions is β-glucuronidase (β-GLU), a hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .Physical And Chemical Properties Analysis

Formononetin-B-D-glucuronide sodium salt has a molecular formula of C22H20O10 and a molecular weight of 444.39. More detailed physical and chemical properties may be available from manufacturers or chemical databases.科学的研究の応用

Analytical Chemistry

Summary of the Application

Formononetin-B-D-glucuronide sodium salt can be used by researchers and analysts to develop and validate analytical methods .

Methods of Application

This compound ensures the accurate identification, quantification, and characterization of related isoflavone derivatives in complex matrices, such as botanical extracts or biological samples .

Results or Outcomes

While the specific results or outcomes may vary depending on the exact experimental setup and the samples being analyzed, the use of Formononetin-B-D-glucuronide sodium salt can enhance the accuracy and reliability of analytical methods .

Medical Research

Summary of the Application

Formononetin-B-D-glucuronide sodium salt is a bioactive derivative originating from formononetin, an isoflavone occurring naturally in numerous plant species . It is used in the research of osteoporosis and estrogen-related disorders .

Methods of Application

While the specific methods of application can vary depending on the exact nature of the research, it typically involves the use of this compound in laboratory experiments to study its effects on cells or organisms .

Results or Outcomes

The specific results or outcomes can vary widely depending on the exact nature of the research. However, the use of Formononetin-B-D-glucuronide sodium salt can contribute to a better understanding of osteoporosis and estrogen-related disorders .

Safety And Hazards

特性

IUPAC Name |

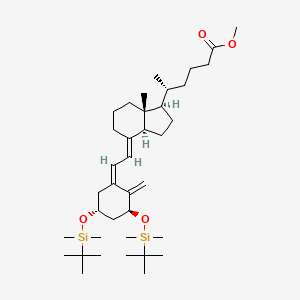

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIBOZXVZLENRZ-DAZJWRSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formononetin-B-D-glucuronide sodium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

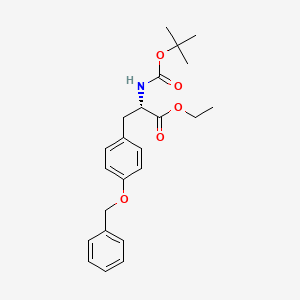

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)